

Direct Red 9 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Direct Red 9	
Cat. No.:	B12382427	Get Quote

Direct Red 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

Direct Red 9, a synthetic dye, is chemically classified within the azo and benzothiazole structural families[1][2]. Its primary applications are in the textile and dyeing industries. Below is a summary of its key chemical data.

Property	Value	Citations
Molecular Formula	C34H19CIN8Na4O12S4	[1][2][3]
Molecular Weight	987.23 g/mol	
CAS Registry Number	70209-93-7, 61724-94-5	_
Common Synonyms	Direct Brilliant Pink B, Orcomine Brilliant Pink B 145%	_

Industrial Applications

Direct Red 9 is primarily utilized as a dyeing agent for a variety of materials. Its applications include the dyeing of polyester, blended fabrics, polyvinyl chloride (PVC), and acetate fibers. It

is also recognized as an effective dye for cotton fabrics. The color it imparts is described as a "blue light pink".

Experimental Protocols: Adsorption Studies

While information on the biological applications of **Direct Red 9** in areas such as drug development is not available in the reviewed literature, its synonym, Brilliant Pink B, has been the subject of environmental science research, specifically in adsorption studies for wastewater treatment. These studies aim to remove the dye from aqueous solutions using various adsorbents.

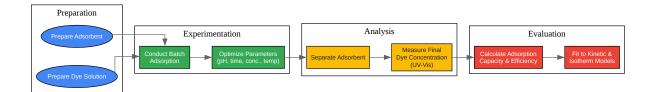
A representative experimental protocol for such an adsorption study is detailed below:

Objective: To determine the efficiency of a novel bio-adsorbent in removing Brilliant Pink B from an aqueous solution.

Methodology:

- Preparation of Dye Solution: A stock solution of Brilliant Pink B is prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
- Adsorption Experiments:
 - A series of batch adsorption experiments are conducted in flasks containing a fixed volume of the dye solution of a known initial concentration.
 - A predetermined mass of the adsorbent is added to each flask.
 - The flasks are then agitated in a shaker at a constant temperature for a specified period to reach equilibrium.
- Parameter Optimization: The influence of various parameters on the adsorption efficiency is systematically investigated. This includes varying:
 - pH of the dye solution.
 - Contact time between the adsorbent and the dye.

- Initial dye concentration.
- Adsorbent dose.
- Temperature.
- Analysis: After the adsorption process, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of Brilliant Pink B in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
- Data Evaluation: The adsorption capacity and removal efficiency are calculated. The
 experimental data is then fitted to various kinetic and isotherm models (e.g., pseudo-firstorder, pseudo-second-order, Langmuir, Freundlich) to understand the adsorption
 mechanism. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) may also be calculated to
 determine the nature of the adsorption process.


Signaling Pathways and Biological Activity

Following a comprehensive review of the available scientific literature, no information was found regarding the involvement of **Direct Red 9** in any biological signaling pathways. The current body of research focuses on its properties as a dye for industrial applications and its environmental fate, rather than any pharmacological or biological activity relevant to drug development.

Logical Workflow for Adsorption Experiments

The general workflow for the adsorption studies described can be visualized as follows:

Click to download full resolution via product page

Caption: A flowchart illustrating the typical experimental workflow for studying the adsorption of a dye from an aqueous solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Direct Red 9 molecular formula and weight].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12382427#direct-red-9-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com